molecular formula C8H5BrFNO4 B6258390 methyl 2-bromo-6-fluoro-3-nitrobenzoate CAS No. 1610060-53-1

methyl 2-bromo-6-fluoro-3-nitrobenzoate

Cat. No.: B6258390
CAS No.: 1610060-53-1
M. Wt: 278
InChI Key:
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Description

Methyl 2-bromo-6-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-fluoro-3-nitrobenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzoic acid derivatives. One common method involves the nitration of methyl 2-fluoro-3-nitrobenzoate followed by bromination under controlled conditions . The reaction typically requires the use of concentrated sulfuric acid and methanol as solvents, with the reaction mixture being stirred at elevated temperatures for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as methyl 2-fluoro-3-nitrobenzoate if methoxide is the nucleophile.

    Reduction: The major product is methyl 2-bromo-6-fluoro-3-aminobenzoate.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

Methyl 2-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-fluoro-3-nitrobenzoate depends on its chemical interactions. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound. The bromine and fluorine atoms can also affect the compound’s behavior in chemical reactions, such as increasing its electrophilicity or altering its steric properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-3-nitrobenzoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 2-bromo-5-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its chemical properties.

    Methyl 2,6-difluoro-3-nitrobenzoate: Contains an additional fluorine atom, leading to different electronic effects.

Uniqueness

Methyl 2-bromo-6-fluoro-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1610060-53-1

Molecular Formula

C8H5BrFNO4

Molecular Weight

278

Purity

95

Origin of Product

United States

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